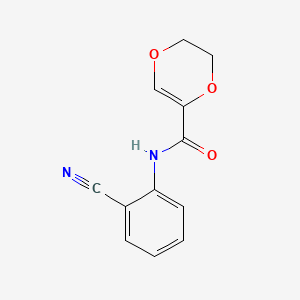

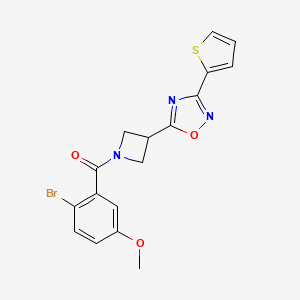

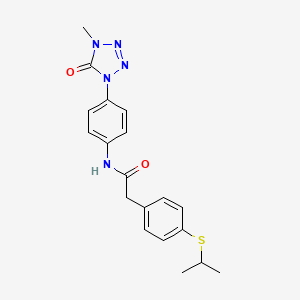

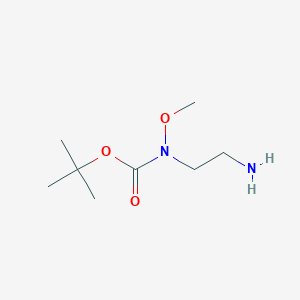

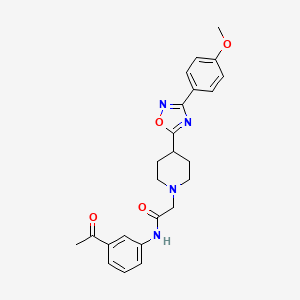

![molecular formula C18H13N3O2S B2722179 3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide CAS No. 899734-59-9](/img/structure/B2722179.png)

3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thieno[2,3-d]pyrimidin-4-yl is a structural component found in a variety of chemical compounds . These compounds often exhibit diverse biological activities, including antiviral, antioxidant, and antimalarial properties . Naphthamide, on the other hand, is a component that includes a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to an amide group.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-yl compounds often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides .Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-yl compounds can be analyzed using various spectroscopic techniques . For example, the IR spectra of these compounds often reveal characteristic bands at specific wavenumbers .Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4-yl compounds can undergo a series of heterocyclization reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives .Wissenschaftliche Forschungsanwendungen

Novel Synthesis Methods

Research has highlighted innovative synthesis methods for thieno[2,3-d]pyrimidine derivatives, which are crucial for pharmaceutical chemistry. These compounds, including variations similar to 3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide, exhibit antibacterial, fungicidal activities, and potential as neuropeptide S receptor antagonists and antiallergic agents. Notably, novel methods for synthesizing these derivatives have been developed to overcome limitations in substituting at nitrogen atoms, expanding the potential applications of these compounds in medicinal chemistry (Osyanin et al., 2014).

Anticancer Activity

A study on a structurally related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, revealed marked inhibition against various human cancer cell lines, including colon, lung, and gastric cancer cells. This finding underscores the potential of thieno[2,3-d]pyrimidine derivatives in cancer treatment, offering a foundation for further exploration of this compound in oncology (Huang et al., 2020).

Antimicrobial and Anti-Inflammatory Agents

Thieno[2,3-d]pyrimidine derivatives have shown significant antimicrobial and anti-inflammatory activities. The integration of different groups into the thieno[2,3-d]pyrimidine ring enhances these properties, contributing to the development of new antimicrobial and anti-inflammatory agents. This area of research provides a pathway for the application of this compound in treating infections and inflammation (Tolba et al., 2018).

Optical Properties and Solid-State Emission

Research into poly(thiophene)s has illustrated that molecular control through postfunctionalization can significantly enhance optical properties and solid-state emission. This suggests that derivatives of this compound could be investigated for their potential in developing advanced materials with specific optical properties (Li et al., 2002).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methoxy-N-thieno[2,3-d]pyrimidin-4-ylnaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S/c1-23-15-9-12-5-3-2-4-11(12)8-14(15)17(22)21-16-13-6-7-24-18(13)20-10-19-16/h2-10H,1H3,(H,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPCGKQGGQPXCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C4C=CSC4=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2722096.png)

![3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid](/img/structure/B2722099.png)

![(4-Fluorophenyl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2722100.png)

![2-[(Oxan-3-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2722113.png)